n-Butylnaphthalen-2-amine
Description
N-Butylnaphthalen-2-amine is a secondary amine featuring a naphthalene ring substituted with a butyl group at the 2-position. Its molecular formula is C₁₄H₁₇N, with a molecular weight of approximately 249.3 g/mol (based on mass spectrometry data, m/z 250 [M+H]⁺) . The compound is synthesized via Pd/NiO-catalyzed reductive amination, yielding 77% as a white solid with a melting point of 65–70°C . This method aligns with protocols for analogous amines, leveraging hydrogenation under mild conditions (25°C, 10 hours) .
Properties
CAS No. |
6270-18-4 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-butylnaphthalen-2-amine |
InChI |
InChI=1S/C14H17N/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11,15H,2-3,10H2,1H3 |
InChI Key |
FFWIPAKZSVGWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing naphthyl amines involves the nucleophilic substitution of haloalkanes with ammonia or amines.
Reductive Amination: Another method involves the reductive amination of naphthaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of naphthyl amines often involves catalytic hydrogenation of nitro compounds or nitriles. For instance, 2-naphthylamine can be produced by the catalytic hydrogenation of 2-nitronaphthalene, followed by alkylation with butyl halides .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form naphthylamines with different substituents or hydrogenated products.
Substitution: It can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Various naphthylamines and hydrogenated products.
Substitution: Nitro, sulfonyl, and halogenated naphthylamines.
Scientific Research Applications
Chemistry: n-Butylnaphthalen-2-amine is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles .
Biology: In biological research, naphthalene derivatives are studied for their antimicrobial, antioxidant, and cytotoxic properties .
Medicine: The compound is investigated for its potential use in drug development, particularly as an antimicrobial and anti-inflammatory agent .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of n-Butylnaphthalen-2-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups . The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
N-Benzylnaphthalen-1-amine
N-(Butan-2-yl)naphthalen-1-amine Hydrochloride
- Structure : Branched butyl (sec-butyl) at the 1-position.
- Molecular Weight : 235.75 g/mol (including HCl) .
- Reactivity : The branched alkyl chain and 1-position substitution may reduce catalytic efficiency compared to linear butyl groups at the 2-position.
Aliphatic vs. Aromatic Amines
N-Butylaniline
N-Phenyl-2-naphthylamine
- Structure : Phenyl group at the 2-position (C₁₆H₁₃N).
- Molecular Weight : 177.24 g/mol .
- Applications : Antioxidant in rubber industries (e.g., "Antioxidant D") .
Parent Compound: 2-Naphthylamine
- Structure : Unsubstituted 2-naphthylamine (C₁₀H₉N).
- Molecular Weight : 143.19 g/mol .
- Toxicity: Classified as a Group 1 carcinogen (bladder cancer) . Substitution (e.g., butyl or phenyl groups) may mitigate toxicity, though specific data for this compound are lacking.
Key Findings and Implications
Synthetic Efficiency : this compound’s 77% yield is moderate compared to N-butylaniline (98%), reflecting the electronic and steric challenges of naphthalene-based substrates .
Substituent Effects: Position: 2-substitution (vs. 1-) enhances reactivity in naphthalene derivatives. Alkyl vs. Aryl: Butyl groups improve solubility in nonpolar media, whereas phenyl groups enhance thermal stability (e.g., antioxidants) .
Safety Considerations: While 2-naphthylamine is carcinogenic, alkylation may reduce toxicity, though specific studies on this compound are needed .
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